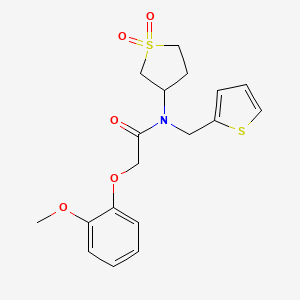![molecular formula C23H23N5O B12134824 4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12134824.png)
4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ampyrone , belongs to the class of pyrazolones. Its chemical formula is C₂₃H₂₄N₆O₃S with a molecular weight of 464.55 g/mol . Ampyrone has been studied for its various properties and applications.
Vorbereitungsmethoden
Synthetic Routes::
- Ampyrone can be synthesized through the reaction of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with appropriate reagents.
- One common synthetic route involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with aldehydes or ketones, leading to the formation of the desired compound.
- The reaction typically occurs under mild conditions, often using a base as a catalyst.
- Solvents such as ethanol or methanol are commonly employed.
- The reaction temperature and time vary depending on the specific synthetic protocol.
- Ampyrone is industrially produced using optimized synthetic methods.
- Large-scale production involves efficient reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Ampyrone undergoes various chemical reactions:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions yield modified forms of Ampyrone.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Aldehydes, ketones, and other electrophiles.
Major Products: These reactions lead to diverse derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
Ampyrone finds applications in:
Medicine: Historically used as an analgesic and antipyretic, although its use has declined due to safety concerns.
Chemistry: Serves as a versatile building block for the synthesis of other compounds.
Biology: Investigated for potential anti-inflammatory and antioxidant effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
- Ampyrone’s mechanism of action is not fully elucidated.
- It may involve inhibition of prostaglandin synthesis or modulation of immune responses.
- Molecular targets and pathways remain subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- Ampyrone shares structural features with related pyrazolones, such as Metamizole (also known as Dipyrone ) .
- Its uniqueness lies in its specific substitution pattern and potential applications.
Eigenschaften
Molekularformel |
C23H23N5O |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C23H23N5O/c1-16-21(17(2)27(25-16)19-11-7-5-8-12-19)15-24-22-18(3)26(4)28(23(22)29)20-13-9-6-10-14-20/h5-15H,1-4H3 |
InChI-Schlüssel |
UTWYFXSOFXTPGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(tert-butyl)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]th iopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12134749.png)
![2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12134754.png)
![2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)a cetamide](/img/structure/B12134762.png)
![N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134763.png)

![1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12134782.png)
![3-(2,5-Dimethyl-benzylsulfanyl)-5-(4-methoxy-phenyl)-[1,2,4]triazol-4-ylamine](/img/structure/B12134786.png)
![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12134801.png)
![1-[4-(4-Chlorophenyl)piperazinyl]-3-indan-5-yloxypropan-2-ol](/img/structure/B12134809.png)
![N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134812.png)
![3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12134815.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12134834.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12134837.png)
